Cyclohexane-1,3-dione, monosodium salt

Catalog No.
S15785896
CAS No.
1874-83-5
M.F
C6H7NaO2
M. Wt
134.11 g/mol
Availability
In Stock
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Cyclohexane-1,3-dione, monosodium salt

CAS Number

1874-83-5

Product Name

Cyclohexane-1,3-dione, monosodium salt

IUPAC Name

sodium;cyclohexane-1,3-dione

Molecular Formula

C6H7NaO2

Molecular Weight

134.11 g/mol

InChI

InChI=1S/C6H7O2.Na/c7-5-2-1-3-6(8)4-5;/h4H,1-3H2;/q-1;+1

InChI Key

DWXRESUIDQOZEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)[CH-]C(=O)C1.[Na+]

Cyclohexane-1,3-dione, monosodium salt, also known as the sodium enolate of cyclohexane-1,3-dione, is an organic compound with the molecular formula C6H7NaO2C_6H_7NaO_2 and a molecular weight of approximately 134.11 g/mol. This compound is derived from 1,3-cyclohexanedione, which is a colorless beta-diketone that exists predominantly in its enol form in solution. The monosodium salt form is typically produced by neutralizing 1,3-cyclohexanedione with sodium hydroxide or sodium bicarbonate, resulting in a stable salt that maintains the diketone's reactivity while enhancing its solubility in aqueous solutions .

  • Enolate Formation: The compound can act as a nucleophile in various reactions due to the presence of the enolate form. It can react with alkyl halides to form substituted cyclohexanediones via alkylation.
  • Condensation Reactions: It readily undergoes aldol condensation with aldehydes and ketones to form larger carbon skeletons. This reaction is facilitated by the basic nature of the sodium salt .
  • Michael Addition: The enolate can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to diverse products .

The synthesis of cyclohexane-1,3-dione, monosodium salt typically involves the following steps:

  • Preparation of 1,3-Cyclohexanedione: This can be achieved through the semi-hydrogenation of resorcinol or other synthetic routes involving cyclization reactions.
  • Neutralization: The resulting 1,3-cyclohexanedione is then reacted with sodium hydroxide or sodium bicarbonate to form the monosodium salt.
  • Purification: The product can be purified through crystallization from suitable solvents such as methanol or water .

Cyclohexane-1,3-dione, monosodium salt has various applications:

  • Organic Synthesis: It serves as an important intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Herbicides: Its derivatives are utilized in agricultural chemistry as selective herbicides against certain grass species .
  • Research: It is used in laboratories for studying reaction mechanisms involving diketones and enolates.

Several compounds share structural features or functional properties with cyclohexane-1,3-dione, monosodium salt. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-HydroxycyclohexanoneKetoneExhibits different reactivity patterns due to hydroxyl group
5,5-Dimethyl-1,3-cyclohexanedioneDimedoneKnown for its use as a reagent in organic synthesis
AcetylacetoneBeta-diketoneCommonly used as a chelating agent in coordination chemistry
CyclopentanedioneCyclopentanedioneSimilar diketone structure but smaller ring size

Cyclohexane-1,3-dione's uniqueness lies in its specific enolate stability and reactivity profile compared to these compounds. Its ability to participate in diverse organic transformations while maintaining stability under various conditions sets it apart from related diketones .

Hydrogen Bond Acceptor Count

3

Exact Mass

134.03437374 g/mol

Monoisotopic Mass

134.03437374 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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